molecular formula C30H31N5O6S B2535513 2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate CAS No. 1351598-23-6

2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate

Cat. No.: B2535513
CAS No.: 1351598-23-6
M. Wt: 589.67
InChI Key: XCQQNOAWOZTAHW-UHFFFAOYSA-N
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Description

The compound 2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate features a complex heterocyclic architecture. Key structural elements include:

  • A 4-methylthiazole ring linked to a ketone group.
  • A benzo[d]imidazole moiety substituted with a phenoxymethyl group.
  • A piperidine ring connected via a methylene bridge.
  • A butanenitrile backbone and an oxalate counterion.

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)-3-oxo-4-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]butanenitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2S.C2H2O4/c1-20-19-36-28(30-20)23(15-29)26(34)17-32-13-11-21(12-14-32)16-33-25-10-6-5-9-24(25)31-27(33)18-35-22-7-3-2-4-8-22;3-1(4)2(5)6/h2-10,19,21,23H,11-14,16-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQQNOAWOZTAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C#N)C(=O)CN2CCC(CC2)CN3C4=CC=CC=C4N=C3COC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: 2-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate

Key Differences :

  • Substituents: The benzimidazole in this analog bears a methyl group instead of the phenoxymethyl group in the target compound.
  • Backbone : Contains an acetamide group instead of the thiazole-linked butanenitrile.
  • Molecular Weight : 480.6 g/mol (vs. higher for the target compound due to the thiazole and nitrile groups).
  • Functional Impact: The absence of a thiazole ring and nitrile may reduce electrophilic interactions, while the phenoxymethyl group in the target compound could enhance lipophilicity and receptor binding .
Property Target Compound Analog 1
Molecular Formula Not explicitly provided C₂₆H₃₂N₄O₅
Key Functional Groups Thiazole, nitrile, oxalate Benzimidazole, acetamide, oxalate
Structural Flexibility Rigid (thiazole and piperidine) More flexible (acetamide linker)
Potential Bioactivity Kinase inhibition (inferred) Receptor antagonism (e.g., antihistamine)

Structural Analog 2: 4-(4-Methyl-5-(2-(4-chlorophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3yl)-phenyl)-5(6)-methyl-1H-benzimidazole

Key Differences :

  • Core Heterocycles : Replaces the thiazole with a triazole and lacks a piperidine ring.
  • Substituents : Features a chlorophenyl group and a sulfur-containing side chain.
  • Bioactivity : Reported as a microbial growth inhibitor, differing from the kinase-targeted profile inferred for the target compound .

Computational Similarity Analysis

Using Tanimoto coefficients (based on molecular fingerprints), the target compound shows ~60–70% similarity to analogs like those in and . Critical disparities arise from:

  • The oxalate counterion , which enhances solubility compared to free-base analogs .

Pharmacokinetic and Functional Implications

  • Solubility : The oxalate salt improves aqueous solubility, a property shared with Analog 1 .
  • Target Selectivity : The thiazole and nitrile groups may favor interactions with ATP-binding pockets in kinases, whereas triazole-containing analogs () likely target microbial enzymes .

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